1,2,3-Thiadiazole-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of 1,2,3-Thiadiazole-4-carboxamide derivatives involves various strategies, including the reaction of N, N'-disubstituted hydrazinecarbothioamide with dehydrosulfurization agents such as a mixture of iodine and triethylamine in a DMF medium to produce derivatives with high yields (Pavlova et al., 2022). Other methods include the acylation of hydrazones of oxamic acid thiohydrazides, leading to 4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives (Yarovenko et al., 2003).
Molecular Structure Analysis
The structure of these compounds is confirmed through various spectroscopic methods such as 1H and 13C NMR spectroscopy. For instance, Pavlova et al. (2022) confirmed the structure of a newly synthesized derivative through NMR data, demonstrating the compound's potential as a DHFR inhibitor.
Chemical Reactions and Properties
1,2,3-Thiadiazole-4-carboxamide derivatives undergo various chemical reactions, including oxidative dimerization using Oxone as an environmentally safe oxidant, leading to the efficient synthesis of thiadiazoles (Yoshimura et al., 2014). Another reaction involves the I2-mediated oxidative formation of N-S bonds from nitriles and thioamides (Chai et al., 2017).
Physical Properties Analysis
The physical properties, including liquid-crystalline behaviors of 1,2,3-Thiadiazole-4-carboxamide derivatives, are influenced by the peripheral n-alkoxy chains. Han et al. (2009) reported on derivatives prepared by microwave-assisted synthesis, showing that variations in these chains affect the mesomorphic temperature ranges and the types of mesophases formed (Han et al., 2009).
Chemical Properties Analysis
1,2,3-Thiadiazole-4-carboxamide derivatives exhibit a wide range of chemical properties, including significant anti-inflammatory and antimicrobial activities. For instance, compounds containing pyrazole and pyrrole nucleus have shown potent anti-inflammatory activity (Maddila et al., 2016), while others have demonstrated antimicrobial efficacy against various bacterial and fungal strains (Muğlu et al., 2020).
Scientific Research Applications
Anti-inflammatory Activity
- A study synthesized new compounds containing 1,3,4-thiadiazole with pyrazole-3-carboxamides and pyrrole-3-carboxamide moieties. Several of these compounds demonstrated significant anti-inflammatory activity, comparable to the standard drug indomethacin (Maddila et al., 2016).
Synthesis Methodologies
- An innovative organocatalytic approach for synthesizing 1,2,4-selenadiazole and thiadiazole scaffolds was developed. This method overcame limitations of previous approaches, yielding high-quality products without toxic by-products (Putta et al., 2018).
Structural and Chemical Properties
- Research on 5-amino-1,2,3-thiadiazole-4-carbothioamides revealed a reversible rearrangement to 5-NR-amino-1,2,3-thiadiazole-4-carbothioamides, expanding our understanding of these compounds' chemical behavior (Dankova et al., 1988).
Hybrid Compound Synthesis
- A hybrid compound combining 1,2,3-thiadiazole and 1,2,3-triazole rings was synthesized. These hybrids show potential due to the beneficial properties of both heterocycles (Tokareva et al., 2019).
DNA Methylation and Cancer Research
- New 1,2,4-triazole and 1,3,4-thiadiazoles derivatives were created to study their effect on DNA methylation in tumor cells. This research could have implications for cancer treatment (Hovsepyan et al., 2019).
Plant Activators
- Novel plant activators based on 1,2,3-thiadiazole-carboxylate were developed. These showed efficacy against various plant diseases, presenting a new avenue for agricultural applications (Qingshan et al., 2013).
Antibacterial Activity
- A range of 1,3,4-thiadiazole derivatives were synthesized, showing moderate to good antibacterial efficacy against several bacteria, suggesting potential for drug development (Qu et al., 2018).
Inhibitory Activity
- A study on 1,3,4-thiadiazole-sulfonamides revealed their inhibitory activity against carbonic anhydrase enzymes, with potential implications for designing selective inhibitors (Avvaru et al., 2010).
Plant Protection
- Research on 1,2,3-thiadiazole and isothiazole-based compounds as plant elicitors showed they could stimulate plant immunity against pathogens, offering an alternative to traditional plant protection methods (Yang et al., 2021).
Antivirus Activity
- Compounds with 1,2,3-thiadiazole structure showed antivirus activity against Tobacco mosaic virus and Cucumber mosaic virus, highlighting their potential in antiviral applications (Wu Zhi-bin, 2013).
ROS Induction in Plants
- Synthetic 1,2,3-thiadiazole compounds were studied for their impact on γ-aminobutyric acid levels and reactive oxygen species in lentil plants, suggesting their role in plant stress responses (AL-Quraan et al., 2015).
Synthesis of Novel Derivatives
- Various studies have developed new methods and routes for synthesizing thiadiazole derivatives, expanding the toolkit for creating these compounds for diverse applications (Wang et al., 1997; Takikawa et al., 1985; Kokovina et al., 2021).
Safety And Hazards
Future Directions
The 1,2,3-thiadiazole moiety occupies a significant and prominent position among privileged heterocyclic templates in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities . The discussion in this review article will attract the attention of synthetic and medicinal researchers to explore 1,2,3-thiadiazole structural motifs for future therapeutic agents .
properties
IUPAC Name |
thiadiazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3OS/c4-3(7)2-1-8-6-5-2/h1H,(H2,4,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWVNNCOIIHEPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291837 | |
Record name | 1,2,3-Thiadiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Thiadiazole-4-carboxamide | |
CAS RN |
4100-20-3 | |
Record name | NSC78611 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-Thiadiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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